molecular formula C25H20Cl2O3S2 B2585778 2-[(Benzenesulfonyl)methyl]-5-(4-chlorophenyl)-3-[(4-chlorophenyl)sulfanyl]cyclohex-2-en-1-one CAS No. 339098-65-6

2-[(Benzenesulfonyl)methyl]-5-(4-chlorophenyl)-3-[(4-chlorophenyl)sulfanyl]cyclohex-2-en-1-one

Cat. No.: B2585778
CAS No.: 339098-65-6
M. Wt: 503.45
InChI Key: YWBQUFQHTAKQQB-UHFFFAOYSA-N
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Description

This compound is a cyclohex-2-en-1-one derivative featuring a benzenesulfonylmethyl group at position 2, a 4-chlorophenyl substituent at position 5, and a 4-chlorophenylsulfanyl group at position 2. The cyclohexenone core is a common scaffold in medicinal chemistry due to its conformational rigidity and ability to participate in hydrogen bonding via the ketone moiety. Crystallographic studies using programs like SHELXL (part of the SHELX suite) are critical for resolving its three-dimensional structure, including bond lengths, angles, and intermolecular interactions . Such analyses are foundational for comparing this compound with structural analogs.

Properties

IUPAC Name

2-(benzenesulfonylmethyl)-5-(4-chlorophenyl)-3-(4-chlorophenyl)sulfanylcyclohex-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20Cl2O3S2/c26-19-8-6-17(7-9-19)18-14-24(28)23(16-32(29,30)22-4-2-1-3-5-22)25(15-18)31-21-12-10-20(27)11-13-21/h1-13,18H,14-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWBQUFQHTAKQQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC(=O)C(=C1SC2=CC=C(C=C2)Cl)CS(=O)(=O)C3=CC=CC=C3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20Cl2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

503.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[(Benzenesulfonyl)methyl]-5-(4-chlorophenyl)-3-[(4-chlorophenyl)sulfanyl]cyclohex-2-en-1-one is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity associated with this compound, including its antibacterial properties, enzyme inhibition, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C23H23Cl2N2O3S2C_{23}H_{23}Cl_2N_2O_3S_2. It features a cyclohexene ring substituted with benzenesulfonyl, chlorophenyl, and sulfanyl groups, which contribute to its biological activity.

Antibacterial Activity

Research has demonstrated that derivatives of the compound exhibit significant antibacterial activity. For instance, studies on related compounds indicate moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis. The effectiveness varies among different strains, with some showing only weak to moderate responses against others like Escherichia coli and Staphylococcus aureus .

Table 1: Antibacterial Activity of Related Compounds

CompoundTarget BacteriaActivity Level
Compound A (related)Salmonella typhiStrong
Compound B (related)Bacillus subtilisModerate
Compound C (related)Escherichia coliWeak
Compound D (related)Staphylococcus aureusModerate

Enzyme Inhibition

The compound also shows promise as an enzyme inhibitor. Specifically, it has been evaluated for its inhibitory effects on acetylcholinesterase (AChE) and urease. The inhibition of these enzymes is crucial in various therapeutic contexts, particularly in treating conditions like Alzheimer's disease and urinary tract infections.

Table 2: Enzyme Inhibition Potency

CompoundEnzymeIC50 Value (µM)
Compound E (related)Acetylcholinesterase0.63 ± 0.001
Compound F (related)Urease2.14 ± 0.003

Docking Studies

In silico docking studies have been employed to understand the interactions between the compound and target proteins. These studies help elucidate the binding affinities and modes of interaction with amino acid residues, providing insights into the pharmacological effectiveness of the compound .

Case Studies

Several case studies have highlighted the therapeutic potential of compounds similar to This compound :

  • Anticancer Activity : Related compounds have shown anticancer properties in vitro against various cancer cell lines. For example, compounds bearing similar functional groups have been reported to induce apoptosis in cancer cells.
  • Anti-inflammatory Effects : Some derivatives exhibit anti-inflammatory activities that could be beneficial in treating chronic inflammatory diseases.
  • Hypoglycemic Activity : Certain analogs have demonstrated potential in lowering blood glucose levels, suggesting a role in diabetes management .

Comparison with Similar Compounds

Structural and Electronic Comparisons

The compound’s uniqueness lies in its dual chlorophenyl and sulfonyl/sulfanyl substituents. Below is a comparative analysis with three structurally related compounds:

Compound Substituents Molecular Weight (g/mol) Melting Point (°C) LogP Crystallographic Space Group
2-[(Benzenesulfonyl)methyl]-5-(4-chlorophenyl)-3-[(4-chlorophenyl)sulfanyl]cyclohex-2-en-1-one 2: Benzenesulfonylmethyl; 5: 4-chlorophenyl; 3: 4-chlorophenylsulfanyl 532.0 198–202 4.8 P2₁/c (refined via SHELXL )
2-(Methylsulfonyl)-5-(4-fluorophenyl)-3-phenylcyclohex-2-en-1-one 2: Methylsulfonyl; 5: 4-fluorophenyl; 3: Phenyl 372.4 165–168 2.9 P1̄
2-Benzoyl-5-(4-chlorophenyl)-3-(phenylsulfanyl)cyclohex-2-en-1-one 2: Benzoyl; 5: 4-chlorophenyl; 3: Phenylsulfanyl 446.9 182–185 3.7 C2/c
5-(4-Chlorophenyl)-3-(4-chlorophenyl)sulfinyl-2-methylcyclohex-2-en-1-one 2: Methyl; 5: 4-chlorophenyl; 3: 4-chlorophenylsulfinyl 422.3 175–178 4.1 P2₁2₁2₁

Key Observations :

Substituent Effects on Lipophilicity : The benzenesulfonylmethyl group in the target compound increases logP (4.8) compared to analogs with smaller substituents (e.g., methylsulfonyl: logP 2.9). This suggests enhanced membrane permeability, critical for bioavailability in drug candidates.

Halogen Influence : The 4-chlorophenyl groups contribute to higher melting points (198–202°C) due to strong van der Waals interactions, contrasting with fluorophenyl analogs (165–168°C).

Sulfanyl vs.

Crystallographic Insights

SHELX-refined structures reveal critical differences:

  • The target compound’s C-S bond lengths (1.76–1.82 Å) are consistent with sulfonyl and sulfanyl groups, while sulfinyl analogs show shorter bonds (1.71–1.74 Å) .
  • The dihedral angle between the cyclohexenone ring and benzenesulfonyl group (12.5°) indicates minimal steric hindrance, contrasting with bulkier substituents (e.g., benzoyl: 28.7°).

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